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molecular formula C13H10F3NO2 B8696670 Benzenemethanol, 4-(3-pyridinyloxy)-3-(trifluoromethyl)- CAS No. 185245-54-9

Benzenemethanol, 4-(3-pyridinyloxy)-3-(trifluoromethyl)-

Cat. No. B8696670
M. Wt: 269.22 g/mol
InChI Key: QMFMNXIGISFCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05753710

Procedure details

0.9 g of methyl 4-(3-pyridyloxy)-3-trifluoromethylbenzoate was dissolved in 10 ml of THF and 235 mg of LiAlH4 were added at 0° C. The mixture was stirred at RT for 3 h, poured onto 50 ml of 1N Na2 CO3 and extracted 3 times with 50 ml of EA. It was dried over Na2SO4 and the solvent was removed in vacuo. 780 mg of a white solid were obtained, which was used without further purification.
Name
methyl 4-(3-pyridyloxy)-3-trifluoromethylbenzoate
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
235 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[CH:17]=[CH:16][C:11]([C:12](OC)=[O:13])=[CH:10][C:9]=2[C:18]([F:21])([F:20])[F:19])[CH:2]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[CH:17]=[CH:16][C:11]([CH2:12][OH:13])=[CH:10][C:9]=2[C:18]([F:19])([F:21])[F:20])[CH:2]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
methyl 4-(3-pyridyloxy)-3-trifluoromethylbenzoate
Quantity
0.9 g
Type
reactant
Smiles
N1=CC(=CC=C1)OC1=C(C=C(C(=O)OC)C=C1)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
235 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto 50 ml of 1N Na2 CO3
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 50 ml of EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=CC(=CC=C1)OC1=C(C=C(CO)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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